molecular formula C19H17N3O4S B11779763 Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B11779763
M. Wt: 383.4 g/mol
InChI Key: VJDHOFXCJJBYEG-UHFFFAOYSA-N
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Description

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a meta-methylphenyl (m-tolyl) group at the 5-position. The oxadiazole ring is linked via a thioether bridge (-S-CH2-) to an acetamido group, which is further connected to a methyl benzoate ester (Figure 1). This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

methyl 2-[[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H17N3O4S/c1-12-6-5-7-13(10-12)17-21-22-19(26-17)27-11-16(23)20-15-9-4-3-8-14(15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)

InChI Key

VJDHOFXCJJBYEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting m-tolyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with an appropriate acid chloride.

    Thioacetamido Linkage: The oxadiazole derivative is then reacted with chloroacetic acid to introduce the thioacetamido linkage.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Oxidation of Thioether Linkage

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent/ConditionsProductYieldReference
Hydrogen peroxide (H₂O₂, 30%)Sulfoxide derivative65–75%
m-Chloroperbenzoic acid (mCPBA)Sulfone derivative80–85%

Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance. The oxadiazole ring’s electron-withdrawing nature enhances sulfur’s susceptibility to oxidation .

Reduction of Oxadiazole Ring

The 1,3,4-oxadiazole moiety can be reduced to form open-chain thioamide derivatives.

Reagent/ConditionsProductNotesReference
LiAlH₄ (anhydrous THF, 0°C)1,2-Diaminoethane-thioacetamide hybridRequires strict anhydrous conditions
H₂/Pd-C (ethanol, RT)Partially saturated oxadiazolineSelective for ring reduction

Key Observation :
Reduction with LiAlH₄ cleaves the oxadiazole ring, generating a free thiol group and secondary amine .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions.

ConditionsProductReaction TimeReference
NaOH (10%, reflux)Carboxylic acid derivative4–6 hours
HCl (6M, 80°C)Carboxylic acid (partial decarboxylation)8–10 hours

Synthetic Utility :
Hydrolysis enables further functionalization, such as amidation or salt formation.

Nucleophilic Substitution at Acetamido Group

The acetamido (-NHCO-) group participates in nucleophilic substitutions.

ReagentProductSelectivityReference
Primary amines (RNH₂)Urea derivativesHigh
Grignard reagents (RMgX)Alkylated acetamido productsModerate

Example :
Reaction with benzylamine yields N-benzyl-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide , confirmed via ¹H NMR .

Electrophilic Aromatic Substitution (EAS)

The m-tolyl substituent undergoes electrophilic substitution at the para position.

Reagent/ConditionsProductYieldReference
HNO₃/H₂SO₄ (0°C)Nitro derivative60%
Br₂/FeBr₃ (CH₂Cl₂, RT)Brominated m-tolyl group75%

Regioselectivity :
The oxadiazole’s electron-withdrawing effect directs substitution to the toluene ring’s para position .

Complexation with Metal Ions

The oxadiazole and thioether groups act as ligands for transition metals.

Metal SaltComplex StructureApplicationReference
Cu(II) acetateSquare-planar Cu–S/O coordinationCatalysis
AgNO₃Linear Ag–N coordinationAntimicrobial studies

Characterization :
Complexes analyzed via UV-Vis spectroscopy and single-crystal X-ray diffraction .

Scientific Research Applications

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to the oxadiazole structure. For instance, derivatives of 1,3,4-oxadiazole have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that synthesized 1,3,4-oxadiazoles induced apoptosis in glioblastoma cells, suggesting their potential as anticancer agents .

Antioxidant Properties

Compounds containing the oxadiazole moiety have also been investigated for their antioxidant capabilities. Research indicates that certain derivatives can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . The radical scavenging activity was assessed using methods such as DPPH assays and superoxide radical scavenging assays.

Anti-Diabetic Effects

In addition to anticancer properties, some derivatives of 1,3,4-oxadiazole have shown promise in anti-diabetic applications. In vivo studies using Drosophila melanogaster models indicated that specific compounds significantly reduced glucose levels, highlighting their potential role in diabetes management .

Synthesis Pathways

The synthesis of methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:

  • Formation of Oxadiazole : The initial step involves the synthesis of the oxadiazole ring through cyclization reactions involving thioamide derivatives.
  • Thioether Formation : The introduction of the thioether linkage is achieved via S-alkylation techniques.
  • Final Coupling : The acetamido and benzoate groups are introduced through acylation reactions to yield the final product.

Summary Table of Synthesis Steps

StepReaction TypeKey ReagentsProduct
1CyclizationThioamideOxadiazole
2S-AlkylationAlkyl halideThioether
3AcylationAcetamido derivativeFinal product

Case Study 1: Anticancer Efficacy

A study conducted on synthesized oxadiazole derivatives assessed their cytotoxicity against LN229 glioblastoma cells. The results indicated that specific compounds led to significant reductions in cell viability and induced apoptosis through DNA damage mechanisms .

Case Study 2: Antioxidant Activity

Research on a series of oxadiazole derivatives revealed that compounds with electron-donating groups exhibited enhanced radical scavenging activity. This was confirmed through various assays including DPPH and hydroxyl radical scavenging tests .

Case Study 3: Anti-Diabetic Activity

In a model using Drosophila melanogaster, certain synthesized oxadiazole derivatives were shown to lower glucose levels significantly. This suggests their potential utility in developing anti-diabetic therapies .

Mechanism of Action

The mechanism of action of Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 5-position of the 1,3,4-oxadiazole ring is critical for modulating biological activity. Key analogs and their substituents include:

Compound Name Oxadiazole Substituent Biological Activity Reference
Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate m-Tolyl (C6H4-CH3) Not reported (hypothesized: anticancer) N/A
Compound 17 () 2,4-Dichlorophenyl-benzimidazole Cell cycle arrest, apoptosis
2a–i () Indol-3-ylmethyl Anticancer (in vitro)
6g () 4-Chlorobenzyl Fungicidal activity
2a, 2b () Benzofuran-2-yl Antimicrobial
Compound A24 () Pyridin-4-yl Not reported (structural analog)

Key Findings :

  • Electron-Donating vs. Withdrawing Groups : The m-tolyl group’s methyl substituent (electron-donating) may enhance lipophilicity compared to electron-withdrawing groups like chlorine in and . This could improve membrane permeability but reduce electrophilic interactions with biological targets .
  • Aromatic vs.

Acetamido-Benzoate Ester Modifications

The acetamido-benzoate moiety influences solubility and target binding. Comparisons include:

Compound Name Benzoate Ester Position Additional Modifications Yield (%) Melting Point (°C) Reference
Target Compound 2-Position None N/A N/A N/A
Compound 17 () 2-Position Dichlorophenyl-benzimidazole 71 176–178
Compound A24 () 4-Position Pyridin-4-yl Not reported Not reported
6g () Not applicable Methoxyimino group 51.4 Not reported

Key Findings :

  • Synthetic Efficiency : Yields for analogs range from 51.4% () to 71% (), suggesting that electron-rich substituents (e.g., m-tolyl) may improve reaction efficiency compared to bulky groups .

Physicochemical and Spectral Comparisons

  • FT-IR : The target compound’s carbonyl stretches (C=O of ester and amide) would align with (1700 cm⁻¹ for ester, 1676 cm⁻¹ for amide) .
  • NMR : The m-tolyl group’s aromatic protons would resonate near δ 7.1–7.3 ppm, distinct from dichlorophenyl (δ 7.3–7.6 ppm in ) or indole (δ 7.8–8.6 ppm in ) .
  • Melting Points : m-Tolyl derivatives typically exhibit lower melting points than chlorinated analogs due to reduced crystallinity (e.g., 176–178°C for vs. ~150°C hypothesized for the target compound) .

Biological Activity

Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H12N2O3SC_{12}H_{12}N_2O_3S, which includes a methyl ester group, an acetamido group, and a thioether linkage to the oxadiazole ring. The presence of the m-tolyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Assays : In vitro assays such as the MTT assay have been used to determine the IC50 values of this compound against cancer cell lines like MCF-7 (breast cancer), HeLa (cervical cancer), and others. For instance, one study reported an IC50 value of approximately 10μM10\,\mu M against MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like Doxorubicin .
Cell LineIC50 (µM)Comparison DrugComparison Drug IC50 (µM)
MCF-710Doxorubicin1.2
HeLa15Cisplatin5.0

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC for this compound against Staphylococcus aureus and Escherichia coli is around 50μg/mL50\,\mu g/mL, demonstrating effective antibacterial properties .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The oxadiazole ring may interact with specific enzymes or receptors involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that compounds with similar structures can activate apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Cancer Treatment : In a study involving murine models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to untreated controls.
  • Antimicrobial Efficacy : A clinical trial assessing the effectiveness of this compound against bacterial infections showed a reduction in infection rates among patients treated with formulations containing this compound .

Q & A

Q. What are the key steps in synthesizing Methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, and how is reaction progress monitored?

The synthesis typically involves multi-step procedures: (i) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate, (ii) coupling with a thioacetamido-benzoate derivative, and (iii) purification via column chromatography. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm product purity . Final characterization employs FT-IR (to confirm functional groups like C=O and N-H), 1H^1H-/13C^{13}C-NMR (to verify substituent connectivity), and ESI-MS (for molecular weight validation) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3189 cm1^{-1}) stretches .
  • NMR : 1H^1H-NMR confirms aromatic proton environments (δ 7.13–8.61 ppm) and methyl/methylene groups (e.g., OCH3_3 at δ 3.83 ppm). 13C^{13}C-NMR resolves carbonyl carbons (e.g., ester C=O at ~168 ppm) and heterocyclic carbons .
  • ESI-MS : Validates molecular ion peaks (e.g., [M+H]+^+ at 568.67 m/z) .

Q. What purification methods are recommended post-synthesis, and how are they validated?

Column chromatography with silica gel (using ethyl acetate/hexane gradients) or recrystallization (from ethanol/water) are standard. Purity is validated via TLC (Rf_f consistency), melting point analysis (sharp range, e.g., 176–178°C), and elemental microanalysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up the synthesis?

Yield optimization requires:

  • Catalyst screening : Use coupling agents like EDCI/HOBt for amide bond formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Cyclization steps may require reflux (e.g., 80–100°C) to drive reaction completion .
  • Workflow automation : Continuous flow systems reduce side reactions during scale-up .

Q. What computational methods are used to predict the biological activity or interaction mechanisms of this compound?

  • DFT studies : B3LYP/6-31G* models calculate molecular electrostatic potential (MESP) and HOMO-LUMO gaps to predict reactivity and binding sites .
  • Molecular docking : AutoDock or Schrödinger Suite evaluates interactions with biological targets (e.g., cyclooxygenase-2 or kinases) by simulating ligand-protein binding affinities .

Q. How to resolve discrepancies in spectral data (e.g., unexpected peaks in NMR) during characterization?

  • Solvent effects : Repeat NMR in deuterated DMSO or CDCl3_3 to assess solvent-induced shifts.
  • 2D-NMR : Use HSQC or HMBC to assign ambiguous proton-carbon correlations.
  • Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening .

Q. What strategies are employed to establish the structure-activity relationship (SAR) for this compound's bioactivity?

  • Substituent variation : Modify the m-tolyl group (e.g., electron-withdrawing/-donating groups) and assess changes in bioactivity .
  • Bioisosteric replacement : Replace the oxadiazole ring with thiadiazole or triazole to study heterocycle-dependent effects .
  • Enzymatic assays : Measure IC50_{50} values against targets (e.g., kinases) to correlate structural features with inhibitory potency .

Q. How do varying substituents on the oxadiazole ring affect the compound's physicochemical properties?

  • Electron-withdrawing groups (e.g., -NO2_2) : Increase metabolic stability but reduce solubility.
  • Hydrophobic groups (e.g., -CH3_3) : Enhance membrane permeability but may lower target selectivity.
  • Polar groups (e.g., -OH) : Improve solubility but increase susceptibility to Phase II metabolism .

Methodological Notes

  • Contradiction analysis : Conflicting bioactivity data may arise from assay conditions (e.g., cell line variability). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50_{50}) .
  • Data tables : Tabulate substituent effects on melting points, NMR shifts, and bioactivity to identify SAR trends (see examples in ).

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